molecular formula C13H18N6O5 B599695 N6-Dimethylaminomethylidene isoguanosine CAS No. 156706-72-8

N6-Dimethylaminomethylidene isoguanosine

Cat. No. B599695
M. Wt: 338.324
InChI Key: VBDFGPWFFLJGON-HTRDNUTPSA-N
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Description

N6-Dimethylaminomethylidene isoguanosine is a purine nucleoside analog . It is an exemplary biomedicine product that holds remarkable potential as an efficacious antiviral agent targeting viral nucleic acids to hinder their replication . This compound effectively interferes with viral RNA synthesis, thus mitigating diverse viral infections .


Synthesis Analysis

The synthesis of N6-Dimethylaminomethylidene isoguanosine involves 2-HYDROXYADENOSINE and N,N-Dimethyformamide diethyl acetal . In a synthesis of isoG in 1951, Davoll noted the formation of a “gelatinous material” during the deamination of 2,6-diaminopurine .


Molecular Structure Analysis

The molecular formula of N6-Dimethylaminomethylidene isoguanosine is C13H18N6O5 . Its molecular weight is 338.32 . The compound is a purine nucleoside analog, which means it is structurally similar to the naturally occurring nucleoside guanosine .


Physical And Chemical Properties Analysis

The compound is soluble in water . It has a melting point of 220-223°C (in water) and a density of 1.77±0.1 g/cm3 .

properties

IUPAC Name

N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O5/c1-18(2)4-15-10-7-11(17-13(23)16-10)19(5-14-7)12-9(22)8(21)6(3-20)24-12/h4-6,8-9,12,20-22H,3H2,1-2H3,(H,16,17,23)/b15-4-/t6-,8-,9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDFGPWFFLJGON-HTRDNUTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C2C(=NC(=O)N1)N(C=N2)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N\C1=C2C(=NC(=O)N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-3,9-dihydro-2H-purin-6-yl)-N,N-dimethylformimidamide

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